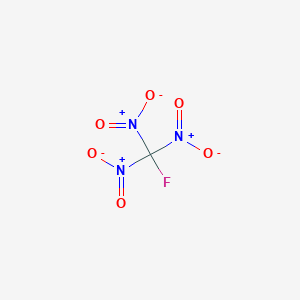
fluoro(trinitro)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
fluoro(trinitro)methane (CFN₃O₆) is a chemical compound known for its unique structure and properties. It is also referred to as fluorotrinitromethane. This compound is characterized by the presence of one carbon atom bonded to a fluorine atom and three nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: fluoro(trinitro)methane can be synthesized through the reaction of methane with fluorine and nitric acid. The process involves the careful control of reaction conditions to ensure the formation of the desired product. The reaction typically takes place at low temperatures and in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of methane, fluorotrinitro- involves similar synthetic routes but on a larger scale. The process requires specialized equipment to handle the highly reactive and potentially explosive nature of the compound. Safety measures are crucial during production to prevent accidents and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: fluoro(trinitro)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The fluorine atom or nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carbon dioxide and nitrogen oxides, while reduction could produce methane derivatives with fewer nitro groups .
Scientific Research Applications
fluoro(trinitro)methane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic applications, although its high reactivity poses challenges.
Industry: Utilized in the production of high-energy materials, explosives, and propellants.
Mechanism of Action
The mechanism of action of methane, fluorotrinitro- involves its high reactivity due to the presence of electron-withdrawing nitro groups and the electronegative fluorine atom. These features make the compound highly susceptible to nucleophilic attacks and other chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Nitromethane (CH₃NO₂): Similar in structure but lacks the fluorine atom and additional nitro groups.
Trinitromethane (C(NO₂)₃H): Contains three nitro groups but no fluorine atom.
Fluoronitromethane (CH₂FNO₂): Contains both fluorine and nitro groups but in different proportions.
Uniqueness: fluoro(trinitro)methane is unique due to its combination of a fluorine atom and three nitro groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where high reactivity and energy release are desired .
Properties
CAS No. |
1840-42-2 |
|---|---|
Molecular Formula |
CFN3O6 |
Molecular Weight |
169.03 g/mol |
IUPAC Name |
fluoro(trinitro)methane |
InChI |
InChI=1S/CFN3O6/c2-1(3(6)7,4(8)9)5(10)11 |
InChI Key |
IHOVZLJULZIGOW-UHFFFAOYSA-N |
SMILES |
C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])F |
Canonical SMILES |
C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])F |
Key on ui other cas no. |
1840-42-2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














